molecular formula C18H18N2O2S B11118127 2-{[(2Z)-4-(4-methoxyphenyl)-3-phenyl-1,3-thiazol-2(3H)-ylidene]amino}ethanol

2-{[(2Z)-4-(4-methoxyphenyl)-3-phenyl-1,3-thiazol-2(3H)-ylidene]amino}ethanol

Cat. No.: B11118127
M. Wt: 326.4 g/mol
InChI Key: IRNQSLIGLFWJGP-UHFFFAOYSA-N
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Description

2-{[(2Z)-4-(4-methoxyphenyl)-3-phenyl-1,3-thiazol-2(3H)-ylidene]amino}ethanol is a complex organic compound that features a thiazole ring, a methoxyphenyl group, and an ethanolamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the condensation of 4-methoxybenzaldehyde with thiosemicarbazide to form the thiazole ring, followed by the addition of phenyl groups through a series of substitution reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-{[(2Z)-4-(4-methoxyphenyl)-3-phenyl-1,3-thiazol-2(3H)-ylidene]amino}ethanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-{[(2Z)-4-(4-methoxyphenyl)-3-phenyl-1,3-thiazol-2(3H)-ylidene]amino}ethanol is not fully understood. it is believed to interact with specific molecular targets, potentially inhibiting enzymes or interfering with cellular pathways. Further research is needed to elucidate the exact mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(2Z)-4-(4-methoxyphenyl)-3-phenyl-1,3-thiazol-2(3H)-ylidene]amino}ethanol is unique due to its combination of a thiazole ring with methoxyphenyl and phenyl groups, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C18H18N2O2S

Molecular Weight

326.4 g/mol

IUPAC Name

2-[[4-(4-methoxyphenyl)-3-phenyl-1,3-thiazol-2-ylidene]amino]ethanol

InChI

InChI=1S/C18H18N2O2S/c1-22-16-9-7-14(8-10-16)17-13-23-18(19-11-12-21)20(17)15-5-3-2-4-6-15/h2-10,13,21H,11-12H2,1H3

InChI Key

IRNQSLIGLFWJGP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=NCCO)N2C3=CC=CC=C3

Origin of Product

United States

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